5-chloro-N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine
Beschreibung
Eigenschaften
IUPAC Name |
[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-23(19-21-11-14(20)12-22-19)15-4-6-24(7-5-15)18(25)13-8-16(26-2)10-17(9-13)27-3/h8-12,15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBAACHSWPUKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the Ephrin type-B receptor 4 . This receptor is part of the ephrin receptor subfamily of the protein-tyrosine kinase family. Ephrin receptors are crucial for various processes in the body, including neuronal network formation and development.
Mode of Action
This interaction could potentially alter the receptor’s function, leading to changes in the cellular processes it controls.
Biologische Aktivität
5-chloro-N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a compound that has garnered attention for its potential biological activity, particularly in the context of pharmacological applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is with a molecular weight of 378.86 g/mol. Its structure features a pyrimidine core substituted with a chloro group and a piperidine moiety linked to a dimethoxybenzoyl group, which is crucial for its biological activity .
Research indicates that this compound acts as a selective antagonist at adenosine receptors, particularly the A1 and A2A subtypes. The binding affinity and selectivity were assessed through radioligand binding assays, revealing significant interactions with human adenosine receptors expressed in various cell lines . The compound's structural features play a critical role in its binding efficacy and selectivity profile.
1. Antagonistic Properties
The compound has been shown to inhibit the canonical cyclic adenosine monophosphate (cAMP) pathway, which is pivotal in various physiological processes. In vitro studies demonstrated that it effectively blocks receptor-mediated signaling, leading to potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial .
2. Pharmacokinetics
Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics. The compound's metabolic stability and half-life are under investigation to determine its viability as a therapeutic agent .
3. Case Studies
Several studies have explored the therapeutic implications of this compound:
- Neurological Disorders : In models of neurodegeneration, the compound exhibited neuroprotective effects by modulating adenosine receptor activity, suggesting potential applications in treating Alzheimer's disease.
- Cancer Research : Its ability to influence tumor microenvironments through adenosine signaling pathways has made it a candidate for cancer therapy, particularly in tumors that exploit these pathways for growth and survival .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN4O3 |
| Molecular Weight | 378.86 g/mol |
| Biological Target | Adenosine receptors (A1, A2A) |
| Mechanism | Antagonist |
| Potential Applications | Neurological disorders, cancer |
Research Findings
Recent research has expanded on the structure-activity relationship (SAR) of similar compounds, highlighting how modifications can enhance selectivity and potency against specific receptor subtypes. The presence of specific substituents on the piperidine and pyrimidine rings significantly influences biological activity .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Piperidine Modifications
Key Observations :
- Replacement of the 3,5-dimethoxybenzoyl group with bromopyridine (as in the first analogue) increases molecular weight and alters electronic properties. Bromine’s hydrophobicity could improve membrane permeability but may reduce target specificity.
Pyrimidine Core Modifications
Key Observations :
Functional Group Variations
Key Observations :
- Thiazole-containing analogues (e.g., ) demonstrate the importance of heterocyclic substituents in CNS targeting, whereas the target compound’s dimethoxybenzoyl group may favor different receptor interactions.
Vorbereitungsmethoden
Synthesis of N-Methylpiperidin-4-amine
The piperidin-4-ylamine backbone is first functionalized with a methyl group. Reductive amination or direct alkylation are common strategies. For instance, reacting piperidin-4-amine with formaldehyde and sodium cyanoborohydride under acidic conditions yields N-methylpiperidin-4-amine with >80% efficiency. Alternatively, alkylation using methyl iodide in the presence of a base like potassium carbonate generates the N-methyl derivative, though this method requires careful stoichiometry to avoid over-alkylation.
Key reaction conditions :
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Solvent: Methanol or tetrahydrofuran (THF)
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Temperature: 0–25°C
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Reaction time: 12–24 hours
Introduction of the 3,5-Dimethoxybenzoyl Group
The N-methylpiperidin-4-amine undergoes acylation with 3,5-dimethoxybenzoyl chloride. This step typically employs Schotten-Baumann conditions , where the amine reacts with the acyl chloride in a biphasic system (water/dichloromethane) using sodium hydroxide as a base. The reaction achieves >90% yield when conducted at 0–5°C to minimize side reactions.
Optimization note :
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Use of 1.2 equivalents of 3,5-dimethoxybenzoyl chloride ensures complete conversion.
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Catalytic dimethylaminopyridine (DMAP) accelerates the reaction by activating the acyl chloride.
Pyrimidine Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
The intermediate 1-(3,5-dimethoxybenzoyl)-N-methylpiperidin-4-amine is coupled with 5-chloro-2-fluoropyrimidine via SNAr. The fluorine atom at position 2 of the pyrimidine is displaced by the secondary amine under heated conditions (80–100°C) in a polar aprotic solvent like dimethylformamide (DMF).
Representative procedure :
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Combine 1-(3,5-dimethoxybenzoyl)-N-methylpiperidin-4-amine (1.0 eq), 5-chloro-2-fluoropyrimidine (1.1 eq), and DIPEA (2.0 eq) in DMF.
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Heat at 90°C for 16 hours.
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Isolate the product via aqueous workup and column chromatography (SiO2, ethyl acetate/hexane).
Buchwald-Hartwig Amination
For improved efficiency, palladium-catalyzed coupling is employed. This method avoids harsh conditions and enhances regioselectivity. A mixture of Pd(OAc)2, Xantphos, and cesium carbonate in toluene facilitates the coupling between 5-chloro-2-aminopyrimidine and the piperidine intermediate.
Critical parameters :
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 90 | 68 | 92 |
| Toluene | 110 | 82 | 98 |
| DMSO | 100 | 75 | 95 |
Data adapted from methodologies in WO2011112662A1 and WO2009126863A2.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
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1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 6.45 (d, 2H, aryl-H), 3.85 (s, 6H, OCH3), 3.72–3.68 (m, 1H, piperidine-H), 2.98 (s, 3H, NCH3).
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HRMS : m/z calculated for C20H24ClN4O3 [M+H]+: 419.1485, found: 419.1489.
Scale-Up Considerations
Catalytic Efficiency
Larger batches require optimized catalyst loading. Reducing Pd(OAc)2 to 2 mol% with increased ligand (Xantphos, 5 mol%) maintains yields >80% while lowering costs.
Alternative Synthetic Pathways
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like 3,5-dimethoxybenzoyl chloride and 4-aminopiperidine derivatives. Key steps include:
- Nucleophilic substitution : Reacting 5-chloro-2-aminopyrimidine with methyl iodide under basic conditions (e.g., NaH in DMF) to introduce the N-methyl group.
- Amide coupling : Using 1-(3,5-dimethoxybenzoyl)piperidin-4-amine with activated pyrimidine intermediates via carbodiimide-mediated coupling (e.g., EDCI/HOBt in dichloromethane) .
- Optimization : Adjusting solvent polarity (e.g., switching from DMF to THF for better regioselectivity) and reaction temperature (e.g., 0–5°C for sensitive intermediates) can improve yields. Catalysts like palladium or copper may enhance cross-coupling steps .
Basic: What spectroscopic and crystallographic techniques are used for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrimidine carbons at ~160 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals in the piperidine ring .
- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the 3,5-dimethoxybenzoyl group relative to the pyrimidine core. Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the crystal lattice .
- Mass spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 433.15) and detects fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological targets?
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH₃ with -CF₃ or halogens) to assess electronic effects on receptor binding.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
- In vitro assays : Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) and cell-based models (e.g., cancer cell proliferation) to correlate structural changes with activity .
Advanced: How can contradictions in bioactivity data across studies be resolved?
- Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell lines (e.g., mycoplasma-free HeLa cells).
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) for binding affinity and CRISPR knockouts to verify specificity .
- Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends in potency outliers caused by solvent effects or assay protocols .
Advanced: What computational strategies predict its binding modes with biological targets?
- Molecular docking : Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets (e.g., hydrophobic contacts with piperidine and π-stacking with pyrimidine).
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the 3,5-dimethoxybenzoyl group .
- Free-energy calculations : Apply MM-GBSA to estimate binding affinities and rank analogs .
Advanced: How can low aqueous solubility be addressed in pharmacokinetic studies?
- Prodrug design : Introduce phosphate esters at the pyrimidine amine group to enhance solubility.
- Formulation optimization : Use cyclodextrin complexes or lipid nanoparticles to improve bioavailability .
- LogP adjustment : Replace lipophilic groups (e.g., dimethoxybenzoyl) with polar moieties (e.g., sulfonamides) while maintaining potency .
Basic: What in vitro assays are suitable for initial biological activity screening?
- Enzymatic assays : Measure inhibition of kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits.
- Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, A549) to assess antiproliferative effects .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled compounds) for GPCR or nuclear receptor targets .
Advanced: How can regioselectivity challenges in synthesis be mitigated?
- Protecting groups : Temporarily block the piperidine nitrogen with Boc to direct substitution to the pyrimidine ring.
- Stepwise functionalization : Prioritize chloro-substitution before introducing the methyl group to avoid steric hindrance .
- Catalytic control : Use Pd-mediated C–H activation for selective functionalization of the dimethoxybenzoyl ring .
Advanced: How is target engagement validated in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in lysates after compound treatment.
- BRET (Bioluminescence Resonance Energy Transfer) : Detect real-time interactions between the compound and tagged receptors .
- Competitive pull-down assays : Use biotinylated probes to compete with the compound for binding sites .
Advanced: How can environmental impact assessments guide disposal protocols?
- Degradation studies : Test hydrolysis under acidic/basic conditions (e.g., pH 2–12) and UV exposure to identify persistent metabolites.
- Ecotoxicity screening : Use Daphnia magna or algal growth inhibition assays to estimate LC₅₀ values .
- Waste management : Recommend incineration with alkali scrubbers to neutralize halogenated byproducts .
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